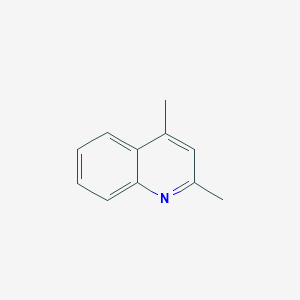

2,4-Dimethylquinoline

Description

Properties

IUPAC Name |

2,4-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNANFDSJRRZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061610 | |

| Record name | Quinoline, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-37-4 | |

| Record name | 2,4-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE, 2,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JL3KN3WTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 2,4-dimethylquinoline. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this versatile heterocyclic compound. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and characteristic reactions, and visualizes important reaction mechanisms and a relevant biological signaling pathway using Graphviz diagrams. The information compiled herein serves as a foundational resource for the further exploration and utilization of this compound in synthetic and medicinal chemistry.

Chemical Properties of this compound

This compound, also known as kryptidine, is an aromatic heterocyclic compound with the molecular formula C₁₁H₁₁N.[1][2] It appears as a colorless to pale yellow liquid and is soluble in organic solvents but only sparingly soluble in water.[3] The presence of the nitrogen atom and two methyl groups on the quinoline (B57606) ring system imparts distinct physical and chemical properties that are of interest in various chemical syntheses.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| CAS Number | 1198-37-4 | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | Not available | [4] |

| Boiling Point | 264-265 °C | [2] |

| Density | 1.05 g/mL | [5] |

| Refractive Index (n²⁰/D) | 1.61 | [5] |

| pKa (Strongest Basic) | 5.94 | [3] |

| Solubility in Water | Practically insoluble | [3] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopy | Key Features and Peaks | Source(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons and two distinct methyl groups. | [6] |

| ¹³C NMR (CDCl₃) | Signals for all 11 carbon atoms, with distinct chemical shifts for the methyl carbons and the carbons of the quinoline ring. | [7] |

| Infrared (IR) | Characteristic peaks for C-H stretching of aromatic and methyl groups, and C=C and C=N stretching of the quinoline ring. | [2] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 157, with fragmentation patterns corresponding to the loss of methyl groups and other fragments. | [2][8] |

Reactivity of this compound

The reactivity of this compound is characterized by the interplay of the electron-donating methyl groups and the electron-withdrawing nature of the pyridine (B92270) ring within the quinoline system. This leads to a rich chemistry involving electrophilic and nucleophilic substitutions, as well as reactions at the methyl groups.

Electrophilic Aromatic Substitution

Electrophilic substitution on the quinoline ring is generally directed to the benzene (B151609) ring, as the pyridine ring is deactivated by the nitrogen atom. The presence of the two methyl groups further influences the position of substitution.

Nucleophilic Substitution

The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are activated by the nitrogen atom.

Oxidation

The methyl groups of this compound can be oxidized to carboxylic acids under strong oxidizing conditions.

Reduction

The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Synthesis of this compound

Several named reactions are commonly employed for the synthesis of quinoline derivatives, including this compound. The Combes, Doebner-von Miller, and Friedländer syntheses are notable examples.[9]

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. For this compound, aniline is reacted with acetylacetone.[10]

Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][11]

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[12][13]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and key reactions of this compound.

Synthesis of this compound via Acetone-Anil Intermediate[14]

Materials:

-

Aniline

-

Acetone

-

Iodine (catalyst)

-

Sodium metal

-

Copper powder (catalyst)

-

Anhydrous aniline

Procedure:

-

Preparation of Acetone-Anil: A mixture of aniline and a catalytic amount of iodine is heated to 170-175 °C. Acetone is added dropwise with vigorous stirring, and the distillate is collected.

-

Purification: The distillate is subjected to vacuum distillation to separate unreacted aniline and the intermediate fraction, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (acetone-anil).

-

Decomposition and Cyclization: The purified acetone-anil is heated with anhydrous aniline, sodium metal, and a small amount of copper powder. The mixture is refluxed until the evolution of methane (B114726) ceases.

-

Isolation: The final product, this compound, is isolated from the reaction mixture by vacuum distillation.

Nitration of this compound (General Procedure)[15][16]

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

-

Reaction: Dissolve this compound in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture to the this compound solution, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms. Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Oxidation of this compound to Quinoline-2,4-dicarboxylic Acid[13][17]

Materials:

-

This compound

-

Potassium Permanganate (B83412) (KMnO₄)

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction: To a solution of this compound in an aqueous sodium hydroxide solution, add a solution of potassium permanganate portion-wise while stirring and maintaining the temperature between 35-45 °C.

-

Work-up: After the reaction is complete (indicated by the disappearance of the purple color), filter the mixture to remove manganese dioxide.

-

Isolation: Acidify the filtrate with hydrochloric acid to a pH of 1-2. The product, quinoline-2,4-dicarboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Catalytic Hydrogenation to 1,2,3,4-Tetrahydro-2,4-dimethylquinoline (General Procedure)[18][19][20]

Materials:

-

This compound

-

Palladium on Carbon (Pd/C) or other suitable catalyst

-

Hydrogen gas (H₂)

-

Solvent (e.g., ethanol, isopropanol)

Procedure:

-

Reaction Setup: In a hydrogenation apparatus, dissolve this compound in a suitable solvent. Add the Pd/C catalyst.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30 bar). Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 24 hours).

-

Work-up: After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.

-

Isolation: Filter the reaction mixture to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities.[9] Notably, derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor.[4][14] PAMs bind to a site on the receptor distinct from the endogenous agonist binding site, enhancing the receptor's response to the agonist.[6] The M4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] This modulation of the M4 receptor has therapeutic potential for treating neurological and psychiatric disorders such as schizophrenia.[11]

Conclusion

This compound is a heterocyclic compound with well-defined chemical properties and diverse reactivity. Its synthesis is accessible through established named reactions, and its structure allows for a variety of chemical transformations. The emerging biological activity of its derivatives, particularly as modulators of the M4 muscarinic receptor, highlights its potential as a valuable scaffold in drug discovery and development. This guide provides a solid foundation of technical information to aid researchers in harnessing the potential of this compound in their scientific endeavors. Further research into its specific biological targets and the development of more efficient and selective synthetic methodologies will continue to expand its utility in chemistry and medicine.

References

- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emraclidine - Wikipedia [en.wikipedia.org]

- 12. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]

- 13. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 14. Discovery of a novel this compound-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethylquinoline (CAS 1198-37-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylquinoline, with the CAS number 1198-37-4, is a heterocyclic aromatic organic compound belonging to the quinoline (B57606) family.[1][2] Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of this compound, with a focus on its role as a scaffold in drug discovery.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents but has low solubility in water.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1198-37-4 | [2] |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 14.85 °C | [5] |

| Boiling Point | 264-265 °C (at 760 mmHg) | [5] |

| 159 °C (at 18 mmHg) | [6] | |

| Density | 1.061 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.605 | [5] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available | [7] |

| ¹³C NMR | Spectra available | [8] |

| Mass Spectrometry (MS) | Spectra available | [7] |

| Infrared (IR) Spectroscopy | Spectra available | [7] |

Synthesis and Purification

Several synthetic routes have been established for the preparation of this compound, with the Combes and Doebner-von Miller syntheses being common methods for quinoline derivatives. A detailed, two-step experimental protocol adapted from Organic Syntheses is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of Acetone-Anil

-

In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, a mixture of aniline (B41778) and a catalytic amount of iodine is heated to 170-175 °C.[3]

-

Acetone is added dropwise to the heated mixture with vigorous stirring.[3]

-

The distillate is collected during the addition.

-

The collected distillate and the reaction mixture are combined and subjected to vacuum distillation to separate unreacted aniline and the intermediate, 2,2,4-trimethyl-1,2-dihydroquinoline, from the desired acetone-anil.[3]

Step 2: Conversion of Acetone-Anil to this compound

-

A mixture of acetone-anil, anhydrous aniline, small pieces of sodium metal, and a catalytic amount of copper powder is prepared in a round-bottomed flask.

-

The mixture is heated to reflux (approximately 220-230 °C) until the evolution of methane (B114726) gas ceases, which typically takes 3 to 6 hours.

-

The reaction mixture is then cooled and subjected to vacuum distillation to isolate the crude this compound.

Purification:

The crude product can be further purified by fractional distillation under reduced pressure.[9]

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities and Potential Applications

Quinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. This compound and its derivatives have been investigated for several biological activities.

Positive Allosteric Modulator of the M4 Muscarinic Receptor

Derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] M4 receptors are G-protein coupled receptors that play a crucial role in regulating neurotransmission in the brain.[1] PAMs of the M4 receptor are of interest for the treatment of neurological and psychiatric disorders, such as schizophrenia.[10]

Signaling Pathway of the M4 Muscarinic Receptor:

The M4 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][11] Under certain conditions, the M4 receptor can also couple to Gαs, which stimulates adenylyl cyclase and increases cAMP levels. As a PAM, this compound derivatives would enhance the effect of the endogenous ligand, acetylcholine (ACh), on this signaling cascade.

Caption: M4 muscarinic receptor signaling pathway modulated by a PAM.

Antimicrobial Activity

Quinoline derivatives are known to possess significant antimicrobial properties.[1] While the specific mechanism of action for this compound has not been extensively elucidated, related compounds have been shown to exert their effects through various mechanisms, including:

-

Inhibition of DNA Gyrase: Quinolones can target bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[5][12]

-

Disruption of Cell Membrane Integrity: Some quinoline derivatives can interfere with the bacterial cell membrane, causing leakage of intracellular components and subsequent cell lysis.[13]

-

Inhibition of Folate Synthesis: Certain quinoline analogues can act as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[8]

Further research is needed to determine the precise antimicrobial mechanism of this compound.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Assay for M4 Receptor Positive Allosteric Modulation (Calcium Mobilization Assay)

This protocol provides a general framework for assessing the PAM activity of this compound at the M4 receptor using a calcium mobilization assay in a cell line stably expressing the human M4 receptor.

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor (hM4) in appropriate growth medium.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of this compound and a standard M4 receptor agonist (e.g., acetylcholine) in an appropriate assay buffer.

-

Assay Procedure:

-

Add the diluted this compound or vehicle to the wells and incubate for a predetermined time.

-

Add a sub-maximal concentration (EC₂₀) of acetylcholine to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.

-

-

Data Analysis: Determine the EC₅₀ values for acetylcholine in the presence and absence of this compound. A significant leftward shift in the acetylcholine dose-response curve in the presence of this compound indicates positive allosteric modulation.[7]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against bacterial strains.

-

Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in the broth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile quinoline derivative with a range of interesting biological properties. Its potential as a positive allosteric modulator of the M4 muscarinic receptor makes it a valuable scaffold for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, its anticipated antimicrobial activity warrants further investigation into its mechanism of action and potential as an anti-infective agent. The synthetic accessibility and the rich chemistry of the quinoline ring system provide ample opportunities for the generation of diverse analogues for structure-activity relationship (SAR) studies, paving the way for the discovery of new and improved drug candidates.

References

- 1. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molsense.com [molsense.com]

- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 13. Frontiers | Bacterial cell membranes and their role in daptomycin resistance: A review [frontiersin.org]

An In-depth Technical Guide to 2,4-Dimethylquinoline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylquinoline, a substituted quinoline (B57606) derivative, is a heterocyclic aromatic organic compound with significant applications in various scientific fields. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antitumor, and antioxidant properties. This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. Furthermore, it includes key spectroscopic data and visualizations of synthetic pathways to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Molecular Structure and IUPAC Name

The molecular structure of this compound consists of a quinoline core with two methyl groups substituted at the 2 and 4 positions. The quinoline core is a bicyclic aromatic heterocycle, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.

IUPAC Name: this compound

Synonyms: 4-Methylquinaldine, Kryptidine

CAS Number: 1198-37-4

Molecular Formula: C₁₁H₁₁N

Molecular Weight: 157.21 g/mol

The structural representation of this compound is as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 264-265 °C (lit.) | [1] |

| Melting Point | 14.85 °C | [1] |

| Density | 1.061 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.605 (lit.) | [1][2] |

| Solubility | 1.795 g/L in water at 25 °C | [3] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.

1H NMR Spectral Data

| Assignment | Chemical Shift (ppm) |

| H-8 | 8.008 |

| H-5 | 7.851 |

| H-7 | 7.620 |

| H-6 | 7.443 |

| H-3 | 7.027 |

| 2-CH₃ | 2.653 |

| 4-CH₃ | 2.562 |

| Solvent: CDCl₃, Frequency: 90 MHz |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 157 | 100.0 | [M]⁺ |

| 156 | 15.1 | [M-H]⁺ |

| 142 | 7.2 | [M-CH₃]⁺ |

| 129 | 4.1 | [M-C₂H₄]⁺ |

| 128 | 3.5 | [M-C₂H₅]⁺ |

| 115 | 11.4 | [M-C₃H₆]⁺ |

| 89 | 3.3 | [C₇H₅]⁺ |

Experimental Protocols for Synthesis

Several methods are established for the synthesis of quinoline derivatives. The Combes synthesis and the Doebner-von Miller reaction are two classical and widely used methods for preparing 2,4-disubstituted quinolines.

Combes Synthesis of this compound

The Combes synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. For the synthesis of this compound, aniline is reacted with acetylacetone.

Caption: Workflow for the Combes synthesis of this compound.

Detailed Mechanism of Combes Synthesis:

The reaction proceeds through the formation of a Schiff base intermediate from the reaction of aniline and acetylacetone. This is followed by an acid-catalyzed intramolecular electrophilic substitution on the aniline ring, and subsequent dehydration to yield the aromatic quinoline ring system.[4]

Caption: Simplified mechanism of the Combes synthesis.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method for quinoline synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] This reaction can be used to synthesize a variety of substituted quinolines.

Logical Relationship of Quinoline Syntheses:

Caption: Logical relationship of common quinoline synthesis methods.

Detailed Experimental Protocol for Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses.[6] This method involves the preparation of an intermediate, "acetone-anil," followed by its conversion to this compound.

Part A: Preparation of "Acetone-anil"

-

In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a mixture of 279 g (3 moles) of aniline and 9 g of iodine.

-

Heat the flask in an oil bath to maintain the reaction mixture at 170–175 °C.

-

While vigorously stirring, add 850 mL (670 g, 11.6 moles) of acetone (B3395972) through the dropping funnel over a 4-hour period. The rate of addition should be controlled to allow for a slow distillation of about 2 drops per second.

-

After the addition is complete, cool the reaction mixture and distill it under vacuum. Collect the fraction boiling between 136–146 °C at 15 mm Hg. This fraction is the "acetone-anil."

Part B: Synthesis of this compound

-

In a 1-liter round-bottomed flask, add a small amount of copper powder to 4.6 g (0.2 gram-atom) of sodium metal (cut into small pieces) and 56 g (0.6 mole) of dry aniline.

-

Gently warm the mixture over a low flame until the evolution of hydrogen ceases.

-

To the resulting black mixture, add a few boiling chips and 346 g (2 moles) of the "acetone-anil" prepared in Part A.

-

Heat the mixture to its reflux temperature (220–230 °C) until the evolution of methane (B114726) gas stops. This typically takes 3 to 6 hours.

-

After the reaction is complete, cool the mixture and distill it under vacuum.

-

Collect the fraction boiling at 135–140 °C at 12 mm Hg. This fraction is this compound. The yield is typically 80–90%.[6]

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the fields of chemistry and drug development. The detailed data on its molecular structure, physicochemical properties, and spectroscopic characteristics, combined with a robust experimental protocol for its synthesis, offer a comprehensive resource. The inclusion of diagrams for synthetic pathways and logical relationships aims to facilitate a deeper understanding of the chemistry of quinolines. This information is intended to support further research and application of this compound in the development of new therapeutic agents and other chemical innovations.

References

- 1. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. scispace.com [scispace.com]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylquinoline: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,4-Dimethylquinoline, specifically its boiling point and density. The information herein is curated for professionals in research and development who require accurate physical data and detailed experimental methodologies.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction engineering, process design, and formulation development.

| Physical Property | Value | Conditions |

| Boiling Point | 264-265 °C | at standard atmospheric pressure (lit.)[1] |

| Density | 1.061 g/mL | at 25 °C (lit.)[1] |

| 1.053 g/mL | at 20 °C (293.10 K)[2] |

Experimental Protocols for Property Determination

Accurate determination of boiling point and density is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring these properties for a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For high-boiling point liquids like this compound, specific methods are required to achieve accurate results.

Method: Micro-Reflux Technique

This method is suitable when a small sample volume (a few mL) is available and provides a reasonably accurate measurement.[4]

-

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or oil bath

-

Magnetic stirrer and a small stir bar

-

Thermometer with a clamp

-

Pasteur pipette

-

-

Procedure:

-

Using a Pasteur pipette, add approximately 0.5 mL of this compound into the test tube, followed by a small magnetic stir bar.

-

Place the test tube in the heating block, which is situated on a hot plate stirrer, and clamp it securely.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.[4]

-

Turn on the stirrer to ensure gentle mixing and begin heating the block.

-

Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux. This condensation will appear as a ring of liquid.[4]

-

Adjust the position of the thermometer so that its bulb is level with this ring of refluxing liquid to ensure an accurate temperature reading of the vapor.

-

Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point of the liquid.[4]

-

Record the temperature and cease heating. Allow the apparatus to cool down before disassembly.

-

Density is an intrinsic property of a substance, defined as its mass per unit volume.

Method: Volumetric and Gravimetric Measurement

This is a straightforward and common method for determining the density of a liquid.[5][6]

-

Apparatus:

-

Digital balance (accurate to at least 0.001 g)

-

Graduated cylinder or a more precise volumetric flask (e.g., 10 mL or 25 mL)

-

Thermometer

-

-

Procedure:

-

Place a clean, dry measuring cylinder on the digital balance and tare the balance to zero.[5]

-

Carefully pour a known volume of this compound into the measuring cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[5]

-

Place the measuring cylinder containing the liquid back onto the tared balance and record the mass of the liquid.[5]

-

Record the ambient temperature of the liquid.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[5]

-

For improved accuracy, it is recommended to repeat the measurement multiple times and calculate the average value.[7]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Experimental workflows for determining the boiling point and density of this compound.

References

- 1. This compound CAS#: 1198-37-4 [m.chemicalbook.com]

- 2. chemeo.com [chemeo.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2,4-Dimethylquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethylquinoline, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

This compound is a derivative of quinoline, a structural motif found in numerous biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new synthetic methodologies. This guide presents key spectroscopic data in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-8 | 8.008 |

| H-5 | 7.851 |

| H-7 | 7.620 |

| H-6 | 7.443 |

| H-3 | 7.027 |

| 2-CH₃ | 2.653 |

| 4-CH₃ | 2.562 |

¹³C NMR (Carbon-13) NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ reveals the following carbon environments.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 158.8 |

| C-4 | 144.3 |

| C-8a | 147.7 |

| C-7 | 129.1 |

| C-5 | 128.8 |

| C-6 | 126.5 |

| C-8 | 125.7 |

| C-4a | 123.5 |

| C-3 | 121.6 |

| 2-CH₃ | 24.9 |

| 4-CH₃ | 18.6 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule. The main absorption peaks are listed below.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (methyl) |

| 1600, 1560, 1500 | C=C and C=N stretching (quinoline ring) |

| 1450 | C-H bend (methyl) |

| 850, 750 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 157 | 100.0 | [M]⁺ (Molecular Ion) |

| 156 | 15.1 | [M-H]⁺ |

| 142 | 7.2 | [M-CH₃]⁺ |

| 128 | 3.5 | [M-C₂H₅]⁺ or [M-H-HCN]⁺ |

| 115 | 11.4 | [M-C₂H₂N]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher is used.

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

-

A standard single-pulse experiment is performed.

-

Key parameters include a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each carbon.

-

A wider spectral width is used compared to ¹H NMR.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The raw free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained as a thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the IR beam path.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, a small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.

-

Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The general workflow for the spectroscopic analysis of an organic compound such as this compound is illustrated in the following diagram.

Caption: General workflow for the spectroscopic analysis of an organic compound.

The Biological Versatility of 2,4-Dimethylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2,4-dimethylquinoline derivatives for researchers, scientists, and drug development professionals.

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, this compound derivatives have emerged as a promising class of compounds with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and workflows are presented to facilitate further research and development in this area.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2,4-disubstituted quinoline derivatives against a variety of human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key signaling pathways involved in cancer cell growth and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 2,4-disubstituted quinoline derivatives, including those with the 2,4-dimethyl substitution pattern, against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative analysis of their potency.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline 13 (2-(3,4-methylenedioxyphenyl)-6-bromoquinoline) | HeLa (Cervical Carcinoma) | 8.3 | [1] |

| Tetrahydroquinoline 18 (4-acetamido-6-bromo-2-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline) | HeLa (Cervical Carcinoma) | 13.15 | [1] |

| Quinoline 12 (2-(3,4-methylenedioxyphenyl)-6-chloroquinoline) | PC3 (Prostate Cancer) | 31.37 | [1] |

| Quinoline 11 (2-(3,4-methylenedioxyphenyl)quinoline) | PC3 (Prostate Cancer) | 34.34 | [1] |

| Compound 15 (a tetrahydroquinoline derivative) | MCF-7 (Breast Cancer) | 15.16 | [2] |

| Compound 15 (a tetrahydroquinoline derivative) | HepG-2 (Hepatocellular Carcinoma) | 18.74 | [2] |

| Compound 15 (a tetrahydroquinoline derivative) | A549 (Lung Carcinoma) | 18.68 | [2] |

| BAPPN (11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline) | HepG2 (Hepatocellular Carcinoma) | 3.3 | [3] |

| BAPPN | HCT-116 (Colon Carcinoma) | 23 | [3] |

| BAPPN | MCF-7 (Breast Cancer) | 3.1 | [3] |

| BAPPN | A549 (Lung Cancer) | 9.96 | [3] |

Antimicrobial Activity

This compound derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of microbial cellular processes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial agents. The following table presents the MIC values for various quinoline derivatives, including those with substitutions at the 2 and 4 positions.

| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference |

| Quinolines 4a, 4b, 4c (Thiadiazolyl/oxadiazolyl substituted 2,4-dimethylquinolines) | Various bacteria and fungi | Moderate to excellent activity | [4] |

| Compound 9 (a quinoline derivative) | Staphylococcus aureus | 0.12 | [5] |

| Compound 9 | Salmonella typhi | 0.12 | [5] |

| Compound 9 | Escherichia coli | 0.12 | [5] |

| Compound 10 (a quinoline derivative) | Staphylococcus aureus | 0.24 | [5] |

| Compound 10 | Salmonella typhi | 0.12 | [5] |

| Compound 10 | Escherichia coli | 0.12 | [5] |

| Compounds 32, 33 (Quinolidene-rhodanine conjugates) | Aspergillus flavus | 12.5 | [5] |

| Compounds 32, 33, 34 (Quinolidene-rhodanine conjugates) | Aspergillus niger | 25 | [5] |

| Compounds 32, 33, 34 | Candida neoformans | 25 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives have been investigated in various experimental models. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. A study on a 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its ability to reduce oxidative stress and the levels of pro-inflammatory cytokines and NF-κB mRNA.[6][7]

Experimental Protocols

Reproducible and well-documented experimental methodologies are crucial for the advancement of drug discovery. This section provides detailed protocols for key assays used to evaluate the biological activity of this compound derivatives.

Synthesis of this compound

A common method for the synthesis of this compound is the Doebner-von Miller reaction.[8]

Procedure:

-

Heat iodine-containing aniline (B41778) to 170-175°C.

-

Add acetone (B3395972) dropwise to the heated aniline with vigorous stirring.

-

Collect the distillate.

-

Perform vacuum distillation to separate aniline and the intermediate 2,2,4-trimethyl-1,2-dihydroquinoline.

-

Heat the intermediate with anhydrous aniline, sodium metal, and copper powder.

-

Obtain this compound by vacuum distillation from the reaction mixture.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[10]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by anticancer quinoline derivatives and a general workflow for their biological evaluation.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Caption: General experimental workflow for the development of bioactive this compound derivatives.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Pharmacological Potential of the 2,4-Dimethylquinoline Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2,4-dimethylquinoline serves as a fundamental building block for the synthesis of novel therapeutic agents. While this compound itself has been noted for its potential antimicrobial, antitumor, and antioxidant properties, it is its derivatives that have been more extensively explored, revealing significant pharmacological activities. This technical guide provides an in-depth overview of the known and potential pharmacological activities stemming from the this compound core, with a focus on anticancer, antimicrobial, and anti-inflammatory properties of its derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and drug development endeavors.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable in vitro cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.

Quantitative Data for Anticancer Activity of Quinoline Derivatives

The anticancer efficacy of various quinoline derivatives, which share the core structure of this compound, has been quantified through half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinolines | HeLa (Cervical Cancer) | 8.3 | [1] |

| 2-Arylquinolines | PC3 (Prostate Cancer) | 31.37 | [1] |

| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | HeLa (Cervical Cancer) | 13.15 | [1] |

| 2-Arylquinolines | MCF-7 (Breast Cancer) | Not sensitive | [1] |

| 2-Arylquinolines | SKBR-3 (Breast Cancer) | Not sensitive | [1] |

| 2,4-Diaminoquinazolines | MCF-7 (Breast Cancer) | 9.1 - 12.0 µg/ml | [2] |

| 2,4-Diaminoquinazolines | HCT-116 (Colon Cancer) | 9.1 - 12.0 µg/ml | [2] |

| 2,4-Diaminoquinazolines | HePG-2 (Liver Cancer) | 9.1 - 12.0 µg/ml | [2] |

| 4-Hydroxyquinolone Analogs | HCT116 (Colon Carcinoma) | Varies | [3] |

| 4-Hydroxyquinolone Analogs | A549 (Lung Carcinoma) | Varies | [3] |

| 4-Hydroxyquinolone Analogs | PC3 (Prostate Carcinoma) | Varies | [3] |

| 4-Hydroxyquinolone Analogs | MCF-7 (Breast Carcinoma) | Varies | [3] |

Experimental Protocols for Anticancer Activity Screening

The evaluation of the anticancer potential of quinoline derivatives typically involves a series of in vitro assays to determine their cytotoxic effects and to elucidate their mechanism of action.

1. Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., a this compound derivative) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow the formazan (B1609692) crystals to form.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[4]

2. Cell Cycle Analysis

Flow cytometry is used to analyze the effect of a compound on the cell cycle progression.

-

Cell Treatment and Fixation: Cancer cells are treated with the test compound, harvested, and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. An accumulation of cells in a particular phase of the cell cycle (G0/G1, S, or G2/M) indicates cell cycle arrest.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a general experimental workflow for anticancer drug screening and a simplified representation of a signaling pathway that can be targeted by quinoline derivatives.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 2,4-Dimethylquinoline

For Immediate Release

This technical guide provides a comprehensive overview of the historical and methodological evolution of 2,4-dimethylquinoline synthesis. Quinoline (B57606) and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. An understanding of the classical synthetic routes to this important subclass of quinolines is essential for modern chemists, providing a foundation for the development of novel analogues and more efficient synthetic strategies. This document details the seminal discoveries, reaction mechanisms, experimental protocols, and quantitative data for the most significant historical syntheses of this compound, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: The Dawn of Quinoline Synthesis

The story of quinoline begins in 1834, when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar.[1] However, it was the late 19th century that witnessed a surge in the development of synthetic methods to construct the quinoline core, driven by the burgeoning dye industry and the quest to synthesize natural products like quinine.[1] Several classical named reactions emerged during this era, laying the groundwork for the synthesis of a wide variety of substituted quinolines, including this compound.

Key historical methods for the synthesis of 2,4-disubstituted quinolines include:

-

The Combes Synthesis (1888): Developed by Alphonse Combes, this method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[2][3] It remains a direct and effective route for preparing 2,4-substituted quinolines.[3]

-

The Doebner-von Miller Reaction (1881): This reaction, a modification of the Skraup synthesis, utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2][4] It is a robust method that can accommodate a variety of substituents.[5]

-

The Beyer Method: This is a variation of the Doebner-von Miller reaction where the α,β-unsaturated carbonyl compound is generated in situ from two carbonyl compounds through an aldol (B89426) condensation.[4]

These foundational methods have been refined over the past century, with modern approaches focusing on improving yields, reducing reaction times, and employing greener catalysts.[5][6]

Core Synthetic Methodologies and Mechanisms

The classical syntheses of this compound rely on the formation of the quinoline ring system through the reaction of anilines with carbonyl-containing compounds. The specific nature of the carbonyl component dictates the resulting substitution pattern.

The Combes Synthesis

The Combes synthesis provides a direct route to this compound by reacting aniline with acetylacetone (B45752) (a β-diketone) in the presence of a strong acid catalyst, typically sulfuric acid.[2][3] The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline product.[2]

The mechanism involves three main stages:

-

Enamine Formation: The aniline undergoes a nucleophilic addition to one of the carbonyl groups of acetylacetone, followed by dehydration to form an enamine.[2]

-

Acid-Catalyzed Cyclization: Protonation of the remaining carbonyl group activates it for intramolecular electrophilic attack by the aniline ring.[3] This is the rate-determining step.[3]

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the aromatic this compound.[3]

References

An In-Depth Technical Guide to the Solubility of 2,4-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dimethylquinoline in water and various organic solvents. The information contained herein is essential for professionals in drug development and scientific research, where precise solubility data is critical for experimental design, formulation, and toxicological studies.

Quantitative and Qualitative Solubility Data

The solubility of this compound is a key physicochemical parameter. While quantitative data in many organic solvents is not widely published, this section summarizes the available experimental and predicted data.

Table 1: Solubility of this compound in Water and Organic Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Data Type |

| Water | H₂O | 1.795 g/L | 25 | Experimental |

| Water | H₂O | 0.6 g/L | Not Specified | Predicted[1] |

| Alcohol | R-OH | Soluble | Not Specified | Qualitative |

| Ether | R-O-R' | Soluble | Not Specified | Qualitative |

| Methanol | CH₃OH | Sparingly Soluble | Not Specified | Qualitative[2] |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | Qualitative[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble | Not Specified | Qualitative[2] |

Note: "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative terms from chemical literature. For precise quantification, the experimental protocols outlined below are recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following experimental methodologies are recommended. These protocols describe the equilibrium solubility determination using the shake-flask method, followed by quantification via UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

This is the gold-standard method for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

-

This compound

-

Chosen solvent (e.g., ethanol, DMSO, water)

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Centrifuge

-

Syringe filters (0.22 µm, ensure compatibility with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. To separate the saturated solution from the excess solid, centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-30 minutes.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification and to ensure no solid particulates are carried over, filter the supernatant through a 0.22 µm syringe filter.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC).

-

Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC system to determine the concentration of this compound.

A. UV-Vis Spectrophotometry

This method is suitable when this compound has a distinct chromophore and the solvent does not interfere at the analytical wavelength.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

-

Calibration Curve Preparation:

-

Prepare a concentrated stock solution of this compound with a known concentration in the solvent.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

-

Measure the absorbance of each standard at the determined λmax, using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear, with a correlation coefficient (R²) > 0.99.

-

-

Sample Analysis: Measure the absorbance of the diluted saturated solution sample.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the original saturated solution.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for quantification, especially in the presence of impurities.

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) capable of separating this compound from any potential impurities. Key parameters to define include:

-

Column (e.g., C18)

-

Mobile phase composition and gradient

-

Flow rate

-

Injection volume

-

Detector wavelength

-

-

Calibration Curve Preparation:

-

Prepare a stock solution and a series of at least five calibration standards as described for UV-Vis spectrophotometry.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99).

-

-

Sample Analysis: Inject the diluted saturated solution sample into the HPLC system and record the peak area for this compound.

-

Concentration Calculation: Use the regression equation from the calibration curve to determine the concentration of this compound in the diluted sample. Apply the dilution factor to calculate the final solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Thermochemical Data and Stability of 2,4-Dimethylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties and stability of 2,4-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a scarcity of direct experimental thermochemical data for this compound in publicly accessible literature, this document outlines the established experimental methodologies for determining these crucial parameters. It presents a detailed protocol for combustion calorimetry, a fundamental technique for measuring the enthalpy of formation. Furthermore, this guide utilizes data for the parent compound, quinoline (B57606), as a representative model to illustrate the presentation and application of thermochemical data. The principles of interpreting such data to infer the stability of substituted quinolines like the 2,4-dimethyl derivative are also discussed.

Introduction

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The addition of methyl groups to the quinoline core can significantly influence its physicochemical properties, including its reactivity, solubility, and metabolic stability. Understanding the thermochemical data, such as the enthalpy of formation, entropy, and Gibbs free energy of formation, is paramount for predicting the compound's stability, reactivity, and potential energy release in chemical reactions. This information is critical for process safety, reaction optimization, and computational modeling in drug design and materials development.

While extensive experimental data for this compound remains to be published, this guide provides the foundational knowledge and protocols required to obtain and interpret such data.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | |

| Molecular Weight | 157.21 g/mol | |

| Melting Point | 60 °C | |

| Boiling Point | 264 °C | |

| Density | 1.061 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.605 | |

| pKa (Strongest Basic) | 5.94 (Predicted) |

Thermochemical Data

Table 2: Illustrative Thermochemical Data for Quinoline (gas phase, 298.15 K)

| Thermochemical Property | Value (kJ/mol) |

| Standard Enthalpy of Formation (ΔHf°) | +145.2 |

| Standard Molar Entropy (S°) | 346.8 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | +308.8 |

Note: These values are for the parent compound, quinoline, and serve as a reference. The actual values for this compound will differ.

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound like this compound can be determined experimentally from its enthalpy of combustion, measured using a bomb calorimeter.

Principle

A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated. The standard enthalpy of formation is then derived using Hess's Law.

Materials and Apparatus

-

Sample: this compound (high purity)

-

Auxiliary Substance: Benzoic acid (for calibration)

-

Apparatus:

-

Isoperibol bomb calorimeter

-

High-pressure oxygen cylinder

-

Digital thermometer with high resolution (e.g., 0.001 K)

-

Analytical balance (±0.0001 g)

-

Pellet press

-

Ignition wire (e.g., platinum or nickel-chromium)

-

Cotton fuse

-

Crucible (silica or platinum)

-

Standard volumetric flasks and pipettes

-

Sodium carbonate solution (for titration of nitric acid)

-

Methyl red indicator

-

Experimental Workflow

The workflow for determining the enthalpy of combustion is depicted in the following diagram.

Calculation

-